2,3-Pgp

Description

Properties

CAS No. |

2679-48-3 |

|---|---|

Molecular Formula |

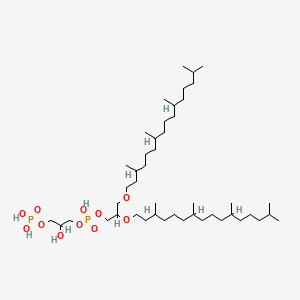

C46H96O11P2 |

Molecular Weight |

887.2 g/mol |

IUPAC Name |

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate |

InChI |

InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50) |

InChI Key |

TZXJQSKPTCRGCA-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2,3-diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate 2,3-PGP |

Origin of Product |

United States |

Preparation Methods

Radiolabeled Probe Synthesis for Pgp Imaging

The development of positron emission tomography (PET) probes like -(3-[]Methoxybenzyl)-2-(3-fluorophenethyl)phenylamine ([]AEPH-1) provides insights into radiolabeling techniques for Pgp studies. The synthesis begins with the incorporation of carbon-11 via -methylation of a precursor using . Purification via semi-preparative HPLC yields the radiolabeled compound with >98% radiochemical purity. Critical steps include:

-

Precursor preparation : A tertiary amine precursor is synthesized through reductive amination of 2-(3-fluorophenethyl)benzaldehyde with 3-methoxybenzylamine.

-

Radiolabeling : Reaction of the precursor with in acetone at 60°C for 5 minutes, followed by quenching with aqueous NaHCO₃.

-

Quality control : Analytical HPLC and gas chromatography ensure compliance with pharmacopeial standards for injectable formulations.

Biodistribution studies in rats reveal rapid brain uptake (0.71 ± 0.07 %ID/g at 5 minutes), which increases 2.1-fold after Pgp inhibition with tariquidar, confirming target engagement.

Peptide-Coupled Thiazole Derivatives as Pgp Inhibitors

Thiazole-based peptidomimetics, such as compound 28 , exhibit potent Pgp inhibition through ATPase activity modulation. The synthesis involves sequential peptide coupling and amidation:

General Peptide Coupling Protocol

-

Activation : Thiazole amino acid (1 equiv) is dissolved in -dimethylacetamide (DMA) and cooled to 0°C.

-

Coupling agents : HCTU (1.5 equiv) and HOBt (1.5 equiv) are added to form the active ester.

-

Amine addition : A solution of the amine (1.2 equiv) in DMA is introduced, and the mixture is stirred at room temperature.

-

Workup : The reaction is partitioned between ethyl acetate and 10% citric acid, followed by extraction, washing, and silica gel chromatography (-hexane/ethyl acetate, 1:1).

Representative Compound Synthesis

-

Compound 18 : Coupling of 2-[()-2-methyl-1-(3,4,5-trimethoxybenzoylamino)propyl]thiazole-4-carboxylic acid with 3,5-dimethoxyaniline yields a light-yellow solid (74% yield).

Structural Optimization and Structure-Activity Relationships (SAR)

Impact of Methoxy Substitution

Comparative analysis of analogs reveals that 3,4,5-trimethoxybenzamide derivatives (e.g., compound 19 ) enhance Pgp binding affinity compared to 3,5-dimethoxy variants. Key findings include:

-

ATPase stimulation : Compound 28 exhibits an EC₅₀ of 0.027 μM for Pgp ATPase activation, surpassing first-generation inhibitors like verapamil.

-

Docking studies : Induced-fit models suggest that 28 occupies the putative "site-1" binding pocket, interacting with transmembrane helices 4, 5, and 6.

Analytical and Biological Validation

Spectroscopic Characterization

Table 1: Spectroscopic Data for Selected Pgp Inhibitors

| Compound | Yield (%) | NMR (δ, CDCl₃) | HRMS () | Purity (%) |

|---|---|---|---|---|

| 18 | 74 | 9.05 (s, 1H), 3.89–3.92 | 552.1770 | 100 |

| 19 | 75 | 9.03 (s, 1H), 3.94 (s) | 582.1900 | 99 |

| 22 | 67 | 9.00 (s, 1H), 5.98 (s) | 536.1478 | 99 |

Chemical Reactions Analysis

Types of Reactions

2,3-Pgp can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

2,3-Pgp has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.

Biology: Investigated for its potential role in biological membranes and as a component in lipid-based drug delivery systems.

Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery and as a component in novel pharmaceutical formulations.

Industry: Utilized in the development of advanced materials, such as specialized coatings and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Pgp involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The phosphonooxypropyl group may also play a role in modulating enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Acetoin

- Production & Mechanism : Acetoin is a precursor to 2,3-BD and is often co-produced by bacterial strains like Pseudomonas veronii R4 . Its PGP activity is indirect, as it is enzymatically converted into 2,3-BD, which directly upregulates plant genes .

- Efficacy : While acetoin contributes to PGP, its role is secondary to 2,3-BD. Studies suggest that acetoin’s conversion to 2,3-BD is essential for maximizing growth promotion .

Siderophores

ACC Deaminase

- Production & Mechanism : ACC deaminase, produced by 46% of bioremediation-associated strains, reduces ethylene levels in plants, mitigating stress and promoting root elongation .

- Efficacy : While effective in stress tolerance, ACC deaminase activity is less prevalent than 2,3-BD production and operates through a distinct biochemical pathway .

Hydrogen Cyanide (HCN)

- Production & Mechanism : Only 2.85% of Bacillus strains produce HCN, which exhibits antifungal properties but can be phytotoxic at high concentrations .

Research Findings and Data Analysis

Table 1: Comparative Analysis of PGP Compounds

Key Findings:

- 2,3-BD Superiority : 2,3-BD demonstrates the highest direct efficacy in PGP due to its role in upregulating genes like those involved in root development .

- Synergistic Effects : Strains producing both 2,3-BD and acetoin (e.g., WSW007) show enhanced PGP activity, suggesting metabolic synergy .

- Functional Diversity : While 2,3-BD and ACC deaminase both enhance growth, they target different pathways (gene regulation vs. stress mitigation), making them complementary in agricultural applications .

Q & A

Q. Methodological Guidance

- Enzyme Stability : Use fresh tissue lysates with protease/phosphatase inhibitors and minimize freeze-thaw cycles .

- Assay Interference : Pre-clear samples via size-exclusion chromatography or include blank reactions without substrate.

- Statistical Rigor : Report confidence intervals and effect sizes per ’s guidelines for transparency in data limitations .

What gaps exist in understanding this compound’s role in the blood-brain barrier, and how can they be addressed experimentally?

Advanced Research Focus

While notes PGP’s role in detoxification transporters, its blood-brain barrier function remains underexplored. Strategies:

- In Vitro Models : Use BBB co-cultures (endothelial cells + astrocytes) to measure PGP activity via fluorescent substrates (e.g., rhodamine 123).

- In Vivo Imaging : Apply PET tracers to quantify PGP activity in transgenic rodent models .

- Clinical Correlations : Cross-reference with pharmacokinetic data from patients on PGP-modulating drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.